molecular formula C20H34O4 B1235288 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid CAS No. 77667-09-5

14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid

Cat. No.: B1235288
CAS No.: 77667-09-5
M. Wt: 338.5 g/mol
InChI Key: SYAWGTIVOGUZMM-ILYOTBPNSA-N
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Description

14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is a polyunsaturated fatty acid derivative. It is a metabolite of arachidonic acid, formed through enzymatic processes involving epoxide hydrolase. This compound is part of the eicosanoid family, which plays significant roles in various physiological and pathological processes, including inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid can be synthesized through the enzymatic hydrolysis of 14,15-leukotriene A4. This process involves the use of cytosolic epoxide hydrolase purified from mouse liver. The reaction is dependent on time and enzyme concentration, and it is abolished after heat treatment of the enzyme. The apparent Km and Vmax values at 37°C are 11 µM and 900 nmol x mg^-1 x min^-1, respectively .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis route described above can be scaled up for industrial applications, provided that the enzyme source and reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Scientific Research Applications

14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the enzymatic hydrolysis of epoxides and the formation of diols.

    Biology: Investigated for its role in modulating leukocyte functions and its involvement in inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and immune disorders.

Mechanism of Action

14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid exerts its effects by modulating the functions of leukocytes. It is formed through the enzymatic hydrolysis of 14,15-leukotriene A4 by cytosolic epoxide hydrolase. The compound interacts with specific receptors on leukocytes, leading to changes in cell signaling pathways that regulate inflammation and immune responses .

Comparison with Similar Compounds

  • 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
  • 5,6-Dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid
  • 12,20-Dihydroxy-5,8,10,14-eicosatetraenoic acid

Comparison: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is unique due to its specific formation from 14,15-leukotriene A4 and its distinct role in modulating leukocyte functions. Other similar compounds, such as 8,15-dihydroxy-5,9,11,13-eicosatetraenoic acid, are also involved in inflammatory processes but differ in their enzymatic pathways and specific biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid involves the conversion of arachidonic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "Arachidonic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium methoxide", "Hydrogen peroxide", "Sodium tungstate", "Water" ], "Reaction": [ "Arachidonic acid is first reduced to 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid using sodium borohydride in methanol.", "The resulting product is then treated with hydrochloric acid to remove any impurities.", "Next, sodium hydroxide is added to the solution to neutralize the acid.", "Acetic anhydride and pyridine are then added to the solution to form the acetylated derivative of the product.", "The acetylated derivative is then treated with methanesulfonic acid to remove the acetyl group.", "Sodium methoxide is added to the solution to form the sodium salt of the product.", "Hydrogen peroxide and sodium tungstate are added to the solution to oxidize the product to the desired 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid.", "The final product is then purified using water to remove any remaining impurities." ] }

CAS No.

77667-09-5

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5Z,8Z,11Z)-14,15-dihydroxyicosa-5,8,11-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10-

InChI Key

SYAWGTIVOGUZMM-ILYOTBPNSA-N

Isomeric SMILES

CCCCCC(C(C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O

SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O

physical_description

Solid

Synonyms

14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid
14,15-leukotriene B(4)
14,15-leukotriene B4
14,15-leukotriene B4, (S-(R*,R*-(E,E,Z,Z)))-isomer
14,15-leukotriene B4, (S-(R*,S*-(E,E,Z,Z)))-isomer
14,15-LTB4

Origin of Product

United States

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